molecular formula C20H23N5O4 B13393783 Bz-Arg-4-Abz-OH.HCl

Bz-Arg-4-Abz-OH.HCl

Cat. No.: B13393783
M. Wt: 397.4 g/mol
InChI Key: TUZAVLAUJHUFLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Arg-4-Abz-OH.HCl involves the reaction of benzoyl chloride with L-arginine to form Nα-Benzoyl-L-arginine. This intermediate is then reacted with 4-aminobenzoic acid to yield Bz-Arg-4-Abz-OH. The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and stored at 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Bz-Arg-4-Abz-OH.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bz-Arg-4-Abz-OH.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bz-Arg-4-Abz-OH.HCl involves its interaction with specific molecular targets, such as enzymes. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. This inhibition can be used to study enzyme kinetics and to develop potential therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Nα-Benzoyl-L-arginine ethyl ester hydrochloride
  • Nα-Benzoyl-L-arginine p-nitroanilide hydrochloride
  • Nα-Benzoyl-L-arginine methyl ester hydrochloride

Uniqueness

Bz-Arg-4-Abz-OH.HCl is unique due to its specific structure, which includes a benzoyl group and a 4-carboxyanilide moiety. This structure allows it to interact with a wide range of enzymes and makes it a valuable tool in enzymatic studies .

Properties

IUPAC Name

4-[[2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZAVLAUJHUFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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